molecular formula C13H17NO4S B11811092 2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

Cat. No.: B11811092
M. Wt: 283.35 g/mol
InChI Key: JLVZGJWIWKPSGL-UHFFFAOYSA-N
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Description

2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is a complex organic compound featuring a thiazole ring fused with a pyrrole ring. This compound is notable for its unique structure, which includes a pivaloyl group and an acetic acid moiety. The thiazole ring is a versatile moiety that contributes to the development of various biologically active agents .

Preparation Methods

The synthesis of 2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a thiazole precursor, which undergoes cyclization with a pyrrole derivative in the presence of a suitable catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can engage in various biochemical interactions, potentially inhibiting or activating enzymes and receptors. The pivaloyl group and acetic acid moiety may also contribute to its overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. Compared to these compounds, 2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is unique due to its fused pyrrole-thiazole structure and the presence of the pivaloyl group, which may confer distinct biological properties.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

2-[7-(2,2-dimethylpropanoyl)-5-oxo-3,6-dihydro-2H-pyrrolo[2,1-b][1,3]thiazol-6-yl]acetic acid

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)10(17)9-7(6-8(15)16)11(18)14-4-5-19-12(9)14/h7H,4-6H2,1-3H3,(H,15,16)

InChI Key

JLVZGJWIWKPSGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C2N(CCS2)C(=O)C1CC(=O)O

Origin of Product

United States

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